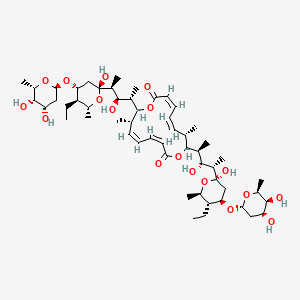

![molecular formula C18H23N5NaO9P B8101548 sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8101548.png)

sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

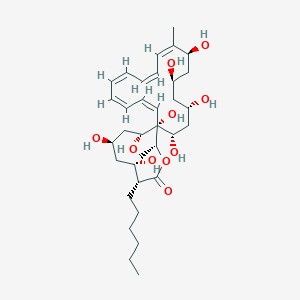

The compound with the identifier “sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate” is known as Dibutyryl cyclic guanosine monophosphate. It is a synthetic analog of cyclic guanosine monophosphate, a cyclic nucleotide derived from guanosine triphosphate. Dibutyryl cyclic guanosine monophosphate is cell-permeable and is used in various biochemical and pharmacological studies due to its ability to mimic the effects of cyclic guanosine monophosphate within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyryl cyclic guanosine monophosphate is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of cyclic guanosine monophosphate with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of Dibutyryl cyclic guanosine monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically purified using chromatographic techniques and stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dibutyryl cyclic guanosine monophosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in Dibutyryl cyclic guanosine monophosphate can be hydrolyzed to yield cyclic guanosine monophosphate and butyric acid.

Oxidation: It can undergo oxidation reactions, particularly at the guanine moiety, leading to the formation of oxidized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate group.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Cyclic guanosine monophosphate and butyric acid.

Oxidation: Oxidized derivatives of cyclic guanosine monophosphate.

Substitution: Substituted cyclic guanosine monophosphate derivatives.

Scientific Research Applications

Dibutyryl cyclic guanosine monophosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.

Biology: Employed in studies of intracellular signaling pathways, particularly those involving cyclic guanosine monophosphate-dependent protein kinases.

Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Dibutyryl cyclic guanosine monophosphate exerts its effects by mimicking the actions of cyclic guanosine monophosphate within cells. It activates cyclic guanosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins. This activation results in various cellular responses, including changes in ion channel activity, gene expression, and cell proliferation. The compound also raises intracellular calcium ion concentrations, which can influence numerous cellular processes .

Comparison with Similar Compounds

Similar Compounds

8-Bromoguanosine cyclic monophosphate: Another cyclic guanosine monophosphate analog with similar cell-permeable properties.

Cyclic adenosine monophosphate: A cyclic nucleotide with similar signaling functions but derived from adenosine triphosphate.

Cyclic inosine monophosphate: A less common cyclic nucleotide with distinct biological roles.

Uniqueness

Dibutyryl cyclic guanosine monophosphate is unique due to its enhanced cell permeability and stability compared to other cyclic guanosine monophosphate analogs. These properties make it particularly useful in experimental settings where intracellular delivery and sustained activity are crucial .

Properties

IUPAC Name |

sodium;[6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,13-14,17H,3-7H2,1-2H3,(H,27,28)(H2,20,21,22,24,26);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBPJXVWDGGLKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5NaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-[(1E,3R,4R,8S,9S,10R,11R,14R)-8-[(2S,3S,4R,5S,6S)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate](/img/structure/B8101472.png)

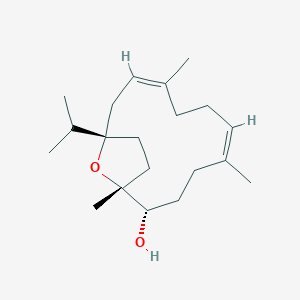

![(1R,2E,7R,8E,10R,12R,13S,17R)-7-[(2R,4R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-17-hydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-2,10,12,20-tetramethyl-14,21-dioxabicyclo[15.3.1]henicosa-2,8,19-trien-15-one](/img/structure/B8101485.png)

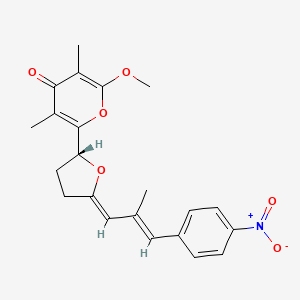

![3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B8101517.png)

![16-(2-Phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-8,15-dione](/img/structure/B8101527.png)

![(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B8101551.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8101555.png)

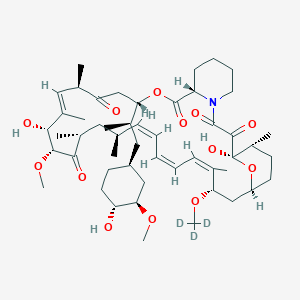

![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B8101569.png)

![7-[3,5-dihydroxy-2-[(E)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid](/img/structure/B8101583.png)

![(E)-7-[2-[(E)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8101588.png)